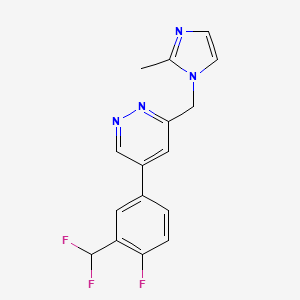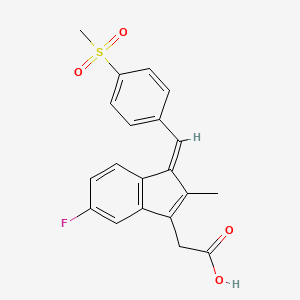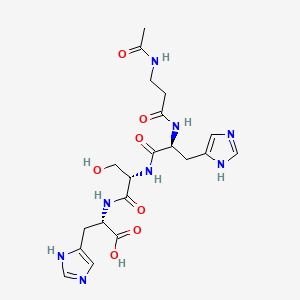
グリチチン
概要
説明
グリシチンは、分子式C22H22O10、分子量446.408 g/molの天然化合物です 。 グリシチンは、抗炎症作用、抗酸化作用、エストロゲン様作用など、さまざまな健康上の利点があることで知られています .
2. 製法
合成経路と反応条件: グリシチンは、グリシテインのグリコシル化によって合成することができます。このプロセスは、グリコシルトランスフェラーゼ酵素の存在下で、グリシテインとグルコースを反応させることからなります。 この酵素反応により、グルコース分子がグリシテインに結合し、グリシチンが生成されます .
工業的生産方法: 工業的な環境では、グリシチンは通常、大豆から抽出されます。抽出プロセスには、いくつかのステップが含まれます。
大豆の処理: まず、大豆を洗浄して脱皮します。
抽出: グリシチンを含むイソフラボンは、エタノールやメタノールなどの溶媒を使用して抽出されます。
3. 化学反応の分析
反応の種類: グリシチンは、以下のいくつかの種類の化学反応を起こします。
加水分解: グリシチンは、β-グルコシダーゼによって加水分解され、グリシテインとグルコースを生成します.
酸化: グリシチンは酸化反応を起こし、さまざまな酸化生成物を生成します。
還元: 還元反応により、グリシチンは還元型に変換されます。
一般的な試薬と条件:
加水分解: グリシチンの加水分解には、β-グルコシダーゼが一般的に使用されます.
酸化: 過酸化水素などの酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物:
加水分解: グリシテインとグルコース.
酸化: グリシチンのさまざまな酸化誘導体。
還元: グリシチンの還元型。
4. 科学研究への応用
グリシチンは、幅広い科学研究への応用を持っています。
科学的研究の応用
Glycitin has a wide range of scientific research applications:
作用機序
グリシチンは、いくつかの分子経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Glycitin interacts with various biomolecules in the body. It has been found to promote human dermal fibroblast cell proliferation and migration via TGF‐β signaling . This suggests that Glycitin may interact with TGF‐β, a protein that controls proliferation, cellular differentiation, and other functions in most cells.
Cellular Effects
Glycitin has significant effects on various types of cells and cellular processes. For instance, it has been found to promote human dermal fibroblast cell proliferation and migration . In addition, Glycitin treatment produces anti-photoaging effects such as collagen type I and collagen type III increase at both the mRNA and protein levels .
Molecular Mechanism
The molecular mechanism of Glycitin involves its transformation into glycitein by human intestinal flora through the action of beta-glucosidases . Glycitein then exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Glycitin can be transformed into glycitein by human intestinal flora through the action of beta-glucosidases . This suggests that the effects of Glycitin may change over time as it is metabolized into different compounds.
Metabolic Pathways
Glycitin is involved in the metabolic pathway where it is transformed into glycitein by human intestinal flora through the action of beta-glucosidases . This suggests that Glycitin interacts with beta-glucosidases, an enzyme involved in the metabolism of glycosides.
準備方法
Synthetic Routes and Reaction Conditions: Glycitin can be synthesized through the glycosylation of glycitein. The process involves the reaction of glycitein with glucose in the presence of a glycosyltransferase enzyme. This enzymatic reaction ensures the attachment of the glucose molecule to the glycitein, forming glycitin .
Industrial Production Methods: In industrial settings, glycitin is typically extracted from soybeans. The extraction process involves several steps:
Soybean Processing: Soybeans are first cleaned and dehulled.
Extraction: The isoflavones, including glycitin, are extracted using solvents such as ethanol or methanol.
Purification: The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate glycitin.
化学反応の分析
Types of Reactions: Glycitin undergoes several types of chemical reactions, including:
Hydrolysis: Glycitin can be hydrolyzed by beta-glucosidases to produce glycitein and glucose.
Oxidation: Glycitin can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert glycitin into its reduced forms.
Common Reagents and Conditions:
Hydrolysis: Beta-glucosidases are commonly used for the hydrolysis of glycitin.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products Formed:
Hydrolysis: Glycitein and glucose.
Oxidation: Various oxidized derivatives of glycitin.
Reduction: Reduced forms of glycitin.
類似化合物との比較
グリシチンは大豆に含まれるいくつかのイソフラボンの1つです。他の類似化合物には、以下のものがあります。
ゲニステイン: 大豆に含まれるもう1つのイソフラボン配糖体。
ダイゼイン: ダイゼインの配糖体形態で、抗炎症作用と抗酸化作用で知られています.
グリシテイン: グリシチンのアグリコン形態で、グリシチンの加水分解によって生成されます.
グリシチンの独自性: グリシチンは、その特異的なグリコシル化により、アグリコン形態であるグリシテインと比較して、溶解性と生体利用能が向上していることが特徴です 。 このグリコシル化により、グリシチンは体によってより容易に吸収され、利用されるようになり、さまざまな健康上の利点をもたらします .
特性
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBAVEKZGSOMOJ-MIUGBVLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193227 | |
| Record name | Glycitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40246-10-4 | |
| Record name | Glycitin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40246-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040246104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycitin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S44P62XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Glycitin exerts its anticancer effect on human lung cancer cells (A549) through the induction of apoptosis, cell cycle arrest at the G0/G1 phase, and inhibition of the PI3K/AKT signaling pathway []. It also inhibits the migration and invasion of these cells []. In dermal fibroblasts, glycitin promotes cell proliferation and migration, induces collagen synthesis, and increases transforming growth factor-beta (TGF-β) expression, leading to the phosphorylation of Smad2 and Smad3 and ultimately protecting skin cells from aging [].
A: Glycitin, also known as 4′-hydroxy-6-methoxyisoflavone-7-D-glucoside, has the molecular formula C22H22O10 and a molecular weight of 446.4 g/mol []. Spectroscopic data, including mass and nuclear magnetic resonance (NMR) spectral analyses, were used to confirm the structure of its derivative, 3′-hydroxyglycitin []. Further spectroscopic details for glycitin itself can be found in published literature.
A: Glycitin, along with other isoflavones like daidzin and genistin, can be extracted from soybean using various solvents and analyzed with HPLC. [, ] The stability of glycitin is influenced by factors like temperature and the presence of deoxidants and desiccants. [] It is less thermally stable than daidzin and genistin. [] Specific applications under various conditions need further investigation.
ANone: Glycitin itself is not typically considered a catalyst and doesn't have well-defined catalytic properties. Its applications stem from its biological activity rather than catalytic function.
A: While computational studies on glycitin are limited, molecular docking was used to confirm the affinity of glycitin with a predicted target related to lipid metabolism, suggesting potential for future research in this area [].
A: Research shows that the addition of a hydroxyl group to glycitin, forming 3′-hydroxyglycitin, significantly enhances its antioxidant and anti-α-glucosidase activity []. This modification also impacts its stability []. Further SAR studies are needed to fully elucidate the impact of other structural changes.
A: Glycitin's stability is affected by factors like temperature, with higher temperatures leading to degradation. Storage at 4°C with deoxidant and desiccant showed the highest residual levels of glycitin in steamed black soybeans and koji []. Formulation strategies to improve stability and bioavailability need further exploration.
A: While information on the specific ADME properties of glycitin is limited, it is known that isoflavone glycosides, including glycitin, are metabolized in the human gut by bacterial enzymes, releasing the aglycone form [, ]. More research is needed to fully understand the PK/PD profile of glycitin.
A: In vitro studies show that glycitin inhibits the proliferation of lung cancer cells (A549) [], while promoting proliferation and migration of dermal fibroblasts []. In vivo, glycitin, in combination with daidzin, reduced body weight, adipose tissue, blood glucose, and serum HbA1c levels in C57BL/6J mice fed a high-fat diet, suggesting potential anti-obesity and anti-diabetic effects []. No clinical trials on glycitin have been reported yet.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)






![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)
